1-tert-Butoxycarbonyl-4-cyano-4-piperidinecarboxamide
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Overview
Description
1-tert-Butoxycarbonyl-4-cyano-4-piperidinecarboxamide is a chemical compound with the molecular formula C11H18N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a cyano group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-tert-Butoxycarbonyl-4-cyano-4-piperidinecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with 4-cyano-4-piperidinecarboxylic acid.
Protection: The piperidine nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Amidation: The carboxylic acid group is then converted to the corresponding amide using reagents like carbodiimides (e.g., EDCI) and amines.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
1-tert-Butoxycarbonyl-4-cyano-4-piperidinecarboxamide undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group, forming various derivatives.
Common reagents and conditions used in these reactions include acids (e.g., HCl for Boc removal), hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
1-tert-Butoxycarbonyl-4-cyano-4-piperidinecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-tert-Butoxycarbonyl-4-cyano-4-piperidinecarboxamide depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyano group can interact with biological targets, such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
1-tert-Butoxycarbonyl-4-cyano-4-piperidinecarboxamide can be compared with other similar compounds, such as:
1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde: This compound lacks the cyano group and is used in different synthetic applications.
1-tert-Butoxycarbonyl-4-aminopiperidine: This compound has an amino group instead of a cyano group, making it useful in different biological studies.
1-tert-Butoxycarbonyl-4-propylpiperidine-4-carboxylic acid: This compound has a propyl group, which alters its chemical reactivity and applications
The uniqueness of this compound lies in its combination of the Boc protecting group and the cyano group, which provides versatility in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C12H19N3O3 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 4-carbamoyl-4-cyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19N3O3/c1-11(2,3)18-10(17)15-6-4-12(8-13,5-7-15)9(14)16/h4-7H2,1-3H3,(H2,14,16) |
InChI Key |
OFOZBQDPKDDXNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C(=O)N |
Origin of Product |
United States |
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